Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate
Description
Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate is a synthetic ester derivative characterized by a phenoxypropanoate backbone with a 1-hydroxyethyl substituent at the para position of the phenyl ring. The hydroxyethyl group may enhance polarity compared to halogenated or aromatic substituents, influencing solubility and metabolic stability. Synthesis methods for similar compounds typically involve nucleophilic substitution or esterification reactions, as seen in the preparation of ethyl (S)-2-(4-(1-methylimidazol-4-yl)phenoxy)propanoate (purified via flash chromatography) .
Properties
CAS No. |
905558-01-2 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate |
InChI |
InChI=1S/C13H18O4/c1-4-16-13(15)10(3)17-12-7-5-11(6-8-12)9(2)14/h5-10,14H,4H2,1-3H3 |
InChI Key |
FTEPLVBNMRZMCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate typically involves the esterification of 2-[4-(1-hydroxyethyl)phenoxy]propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological targets. The aromatic ring and hydroxyl group can also participate in various biochemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituents are compared below:
Physicochemical Properties
- Polarity: The hydroxyethyl group in the target compound likely increases hydrophilicity compared to fenoxaprop-ethyl (logP ~3.5) or quizalofop-P-ethyl (logP ~4.2), which contain lipophilic chloro-aromatic groups .
- Stability: Benzoxazole and quinoxaline rings in fenoxaprop-ethyl and quizalofop-P-ethyl enhance UV stability and resistance to enzymatic degradation, critical for herbicide persistence .
Toxicological and Regulatory Profiles
- Fenoxaprop-ethyl: Classified as a hazardous substance (GHS hazard codes: H302, H410) due to aquatic toxicity .
- Bezafibrate : Generally well-tolerated but contraindicated in hepatic impairment .
- This compound: Predicted low toxicity (analogous to non-halogenated phenoxypropanoates) but requires empirical validation.
Research Findings and Implications
- Substituent Impact: Chloro-aromatic groups (e.g., benzoxazole in fenoxaprop-ethyl) enhance herbicidal potency but increase environmental persistence. Hydroxyethyl groups may improve biodegradability .
- Stereochemical Effects : Enantiomeric purity (e.g., quizalofop-P-ethyl’s (R)-isomer) is critical for activity, suggesting that the target compound’s stereochemistry should be optimized .
- Synthetic Routes : Flash chromatography (0–15% MeOH in DCM) effectively purifies similar esters, as demonstrated in .
Biological Activity
Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate (CAS Number: 905558-01-2) is a chemical compound with notable biological activities, primarily due to its structural characteristics that influence its interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H18O4
- Molecular Weight : 238.28 g/mol
- Structure : The compound features a phenoxy group linked to a propanoate moiety, which contributes to its reactivity and biological profile.
The biological activity of this compound is largely attributed to its ability to interact with specific biochemical pathways:
- Target Enzymes : The compound acts as a substrate for various enzymes, influencing metabolic pathways related to phenolic compounds.
- Biochemical Pathways : It is involved in the biosynthesis of phenoxypropionic acid derivatives, which are significant in agricultural and pharmaceutical applications.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, potentially benefiting conditions related to inflammation and cellular damage.
Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory responses. Its structural similarity to natural anti-inflammatory agents allows it to interact with inflammatory pathways effectively.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. It may inhibit enzymes involved in the metabolism of xenobiotics, thereby affecting drug metabolism and efficacy.
Case Studies and Experimental Data
-
Antioxidant Activity Assessment
- A study published in Bioorganic and Medicinal Chemistry evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .
- Anti-inflammatory Mechanisms
- Enzyme Interaction Studies
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antioxidant, Anti-inflammatory | Enzyme inhibition, ROS reduction |
| Related Phenolic Compounds | Varies | Similar mechanisms but different efficacy |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification. For example, analogous chromen derivatives are synthesized via base-mediated coupling (e.g., potassium carbonate in acetone/ethanol under reflux) between a hydroxyl-substituted aromatic precursor (e.g., 4-(1-hydroxyethyl)phenol) and ethyl 2-bromopropanoate . Purification may require column chromatography or recrystallization. Key parameters include reaction time, solvent polarity, and stoichiometric ratios of reagents.
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Use spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substitution patterns (e.g., phenoxy and ester groups).
- FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches.
- Mass Spectrometry (HRMS/ESI-MS) to validate molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Screen for antioxidant or enzyme-inhibitory activity using:
- DPPH/ABTS assays to measure radical scavenging capacity.
- MTT/XTT assays for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme-linked assays (e.g., COX-2 inhibition for anti-inflammatory potential). Compare results with structurally similar compounds (e.g., halogenated analogs show enhanced bioactivity) .
Q. What are the stability considerations for this compound during storage?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Monitor degradation via HPLC or TLC. Avoid exposure to moisture, strong acids/bases, or UV light. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How can enantiomeric purity be achieved in the synthesis of this compound?
- Methodological Answer : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution. Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, fenoxaprop-P-ethyl (a related herbicide) uses (R)-enantiomer-specific synthesis .
Q. What computational tools predict metabolic pathways or degradation products?
- Methodological Answer : Employ in silico platforms like:
- PISTACHIO/BKMS_METABOLIC for phase I/II metabolism predictions.
- Molecular docking (AutoDock Vina) to identify CYP450 interaction sites.
- DFT calculations to assess hydrolysis susceptibility at the ester bond. Validate with in vitro hepatocyte models .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Methodological Answer : Conduct systematic SAR studies by modifying substituents (e.g., halogenation at the phenyl ring or ester chain elongation). Use multivariate analysis (e.g., PCA) to correlate structural features with activity. Replicate assays under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) .
Q. What advanced analytical methods quantify trace impurities in this compound?
- Methodological Answer : Apply hyphenated techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
